molecular formula C17H19NO2 B192815 Anhydro Galantamine CAS No. 664995-65-7

Anhydro Galantamine

Numéro de catalogue: B192815
Numéro CAS: 664995-65-7
Poids moléculaire: 269.34 g/mol
Clé InChI: HPWHKLZOMVLIBL-YOEHRIQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anhydro Galantamine is a derivative of Galantamine, an alkaloid extracted from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galantamine is primarily known for its use in treating mild to moderate Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Anhydro Galantamine involves several steps, starting from the extraction of Galantamine from natural sources or its total synthesis. The key steps include:

Industrial Production Methods: Industrial production of Galantamine typically involves extraction from plant materials followed by purification. The extracted Galantamine is then subjected to chemical modifications to produce this compound. The process includes:

Analyse Des Réactions Chimiques

Anhydro Galantamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including halides and amines.

Major Products: The reactions typically yield various derivatives of this compound, which can be further modified for specific applications .

Mécanisme D'action

Anhydro Galantamine is compared with other acetylcholinesterase inhibitors such as:

Uniqueness: this compound’s dual mechanism of action, involving both acetylcholinesterase inhibition and nicotinic receptor modulation, distinguishes it from other similar compounds .

Comparaison Avec Des Composés Similaires

  • Rivastigmine
  • Donepezil
  • Physostigmine
  • Tacrine

Activité Biologique

Anhydro galantamine is a derivative of galantamine, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease (AD). This compound exhibits significant biological activity, particularly in enhancing cholinergic function and modulating neurotransmitter release. This article explores the pharmacodynamics, mechanisms of action, clinical studies, and potential therapeutic applications of this compound.

This compound functions as a competitive and reversible inhibitor of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound prolongs the action of ACh, thereby enhancing cholinergic transmission in the central nervous system (CNS) .

Furthermore, this compound acts as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs). This modulation enhances the release of several neurotransmitters, including glutamate and serotonin, which are often deficient in AD patients. The interaction with nAChRs not only improves cognitive function but also has implications for neuroprotection against amyloid-beta toxicity .

Key Biological Activities

  • Acetylcholinesterase Inhibition : this compound competitively binds to the active site of AChE, leading to reduced enzymatic activity and increased ACh levels.
  • Nicotinic Receptor Modulation : It enhances the sensitivity and activity of nAChRs, promoting neurotransmitter release and improving cognitive performance .
  • Neuroprotective Effects : By modulating neurotransmitter systems, this compound may protect neurons from degeneration associated with AD .

Clinical Studies and Efficacy

Several studies have assessed the efficacy of this compound in clinical settings:

  • Long-term Treatment Outcomes :
    • A randomized controlled trial involving 2,045 patients with mild cognitive impairment showed that long-term treatment with galantamine significantly reduced mortality rates and cognitive decline compared to placebo. The hazard ratio for mortality was 0.58 (95% CI: 0.37; 0.89) .
  • Cognitive Function Assessment :
    • In a six-month study, patients treated with galantamine exhibited a mean improvement of 2.9 points on the Alzheimer's Disease Assessment Scale compared to placebo (P<0.001) . The results indicated that this compound effectively slowed cognitive decline.
  • Case Studies :
    • A series of case studies highlighted subjective improvements in cognition and daily living activities among patients treated with galantamine. Notably, some patients reported enhanced independence in daily tasks despite varying objective assessment results .

Comparative Efficacy Table

Study TypeSample SizeDurationKey Findings
Randomized Controlled Trial2,045Long-termReduced mortality (HR=0.58), improved cognitive scores compared to placebo (P<0.001)
Six-month Study6536 monthsSignificant improvement in cognitive function and daily living activities compared to placebo
Case Studies11VariableSubjective improvements in cognition; enhanced independence reported by patients

Safety and Side Effects

While this compound is generally well tolerated, some adverse effects have been noted:

  • Common Side Effects : Nausea, vomiting, diarrhea, and dizziness are frequently reported among patients .
  • Severe Reactions : In rare cases, overdose can lead to a cholinergic crisis characterized by severe respiratory distress and neurological symptoms .

Propriétés

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,13,15-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h3-8,14H,9-11H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWHKLZOMVLIBL-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC=CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC=C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216701
Record name R-116937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664995-65-7
Record name R-116937
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664995657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-116937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-116937
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CO8F66S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydro Galantamine
Reactant of Route 2
Anhydro Galantamine
Reactant of Route 3
Reactant of Route 3
Anhydro Galantamine
Reactant of Route 4
Anhydro Galantamine
Reactant of Route 5
Anhydro Galantamine
Reactant of Route 6
Anhydro Galantamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.